1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, with the CAS number 120728-10-1, is a cyclobutane derivative characterized by the presence of a tert-butoxycarbonyl protecting group on the amino functionality and a hydroxymethyl group at the 3-position of the cyclobutane ring. This compound is classified as an amino acid derivative and is utilized in various chemical synthesis applications, particularly in organic chemistry and medicinal chemistry.
The synthesis of 1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid typically involves several steps:
For example, one method reported involves reacting 1-amino-3-hydroxymethylcyclobutane-1-carboxylic acid with tert-butoxycarbonyl chloride in an organic solvent such as dichloromethane, followed by purification steps to isolate the desired compound .
The molecular formula for 1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is C10H17NO4. The structure consists of:
The molecular weight is approximately 201.25 g/mol. The compound's structure can be represented using SMILES notation as CC(C)(C)OC(=O)NC1(C(=O)O)CC(CO)C1, indicating its complex arrangement of atoms and functional groups .
The compound can participate in various chemical reactions typical of amino acids and carboxylic acids, including:
In synthetic applications, it may also serve as a precursor for more complex molecules through coupling reactions or modifications that exploit its functional groups .
The mechanism of action for 1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid primarily revolves around its reactivity due to its functional groups:
This compound's ability to undergo transformations makes it valuable in synthetic organic chemistry, particularly in creating more complex structures from simpler precursors .
Relevant data indicates that this compound has a melting point range that can vary based on purity and specific synthesis methods used .
1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid finds applications primarily in:
This compound serves as a building block in peptide synthesis and can play a role in developing new drugs or biologically active compounds .
CAS No.: 119509-26-1
CAS No.: 467-14-1
CAS No.: 100239-45-0